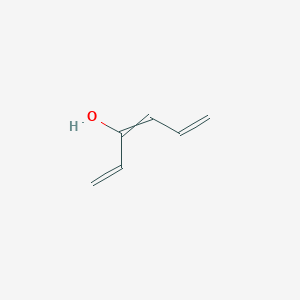
Hexa-1,3,5-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,3,5-trien-3-ol is an organic compound with the molecular formula C6H8O. It is a derivative of 1,3,5-hexatriene, where a hydroxyl group is attached to the third carbon atom. This compound is of interest due to its unique structure, which includes alternating double bonds and a hydroxyl group, making it a conjugated alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-1,3,5-trien-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1,3,5-hexatriene.
Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation reactions. One common method is the hydroboration-oxidation reaction, where 1,3,5-hexatriene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to improve yield and efficiency. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, is ongoing.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Hexa-1,3,5-trien-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: The parent compound without the hydroxyl group.
Hexa-1,3,5-triene: Another isomer with a different arrangement of double bonds.
Cyclohexadiene: A cyclic compound with similar conjugation.
Uniqueness
Hexa-1,3,5-trien-3-ol is unique due to the presence of both conjugated double bonds and a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs. This combination allows for a wide range of reactivity and applications in various fields.
Properties
CAS No. |
691401-67-9 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hexa-1,3,5-trien-3-ol |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5,7H,1-2H2 |
InChI Key |
ZOTWXDHBOOGPTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



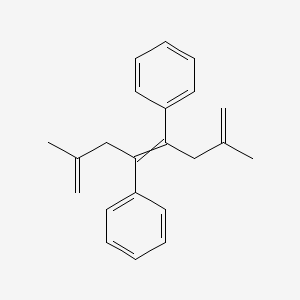
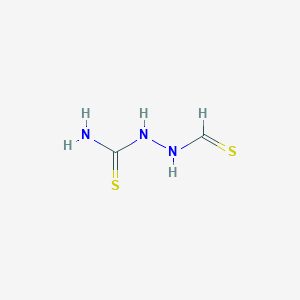
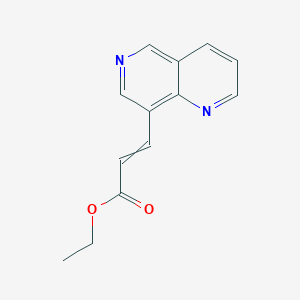
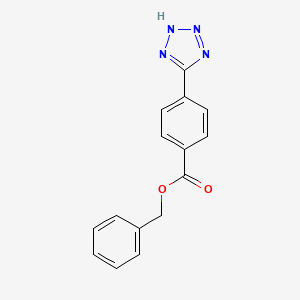

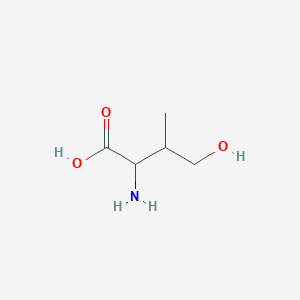

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)


![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
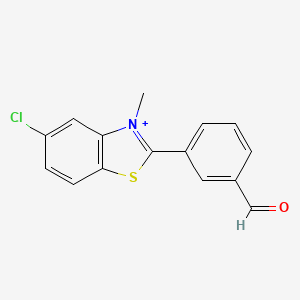
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
